molecular formula C11H10ClN3OS B589612 4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride CAS No. 1391054-13-9

4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride

Cat. No. B589612
CAS RN: 1391054-13-9
M. Wt: 270.709
InChI Key: RGJPOJVGBVRASI-FORMCRCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labeled 5-Hydroxy Thiabendazole

Scientific Research Applications

Antibacterial and Antifungal Properties

  • A study synthesized and characterized 4-methoxy-2-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)-phenols and their complexes, evaluating their antibacterial activity against various bacteria. These compounds showed effectiveness against certain Gram-positive organisms, indicating potential as antibacterial agents (Tavman et al., 2009).
  • Another research synthesized 4-methoxy-N, N-dimethylpyrimidin derivatives containing a heterocyclic compound and investigated their antifungal effects against Aspergillus species. The findings suggested that these compounds could be developed into effective antifungal agents (Jafar et al., 2017).

Anticancer Applications

  • Research on benzimidazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, has shown promising anticancer activity against different cancer cell lines, highlighting the potential of these compounds as anticancer agents (Nofal et al., 2014).

Other Applications

  • A study on thiabendazole-derived 1,2,3-triazole compounds showed significant antiproliferative activity against human cancer cell lines, with certain compounds inducing apoptotic cell death, which could make them promising chemotherapeutic agents (El Bourakadi et al., 2020).
  • Benzimidazole and benzothiazole conjugated Schiff base compounds have been investigated as fluorescent sensors for metal ions like Al3+ and Zn2+, indicating their potential in chemical sensing applications (Suman et al., 2019).

properties

CAS RN

1391054-13-9

Product Name

4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride

Molecular Formula

C11H10ClN3OS

Molecular Weight

270.709

IUPAC Name

4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride

InChI

InChI=1S/C11H9N3OS.ClH/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10;/h2-6H,1H3,(H,13,14);1H/i10+1,11+1,14+1;

InChI Key

RGJPOJVGBVRASI-FORMCRCZSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3.Cl

synonyms

5-Methoxy-2-(4-thiazolyl)-benzimidazole-13C2,15N Monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride
Reactant of Route 2
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4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride
Reactant of Route 3
4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride
Reactant of Route 4
4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride
Reactant of Route 5
4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride
Reactant of Route 6
4-(6-methoxy-1H-benzimidazol-2-yl)-(413C)1,3-thiazole;hydrochloride

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